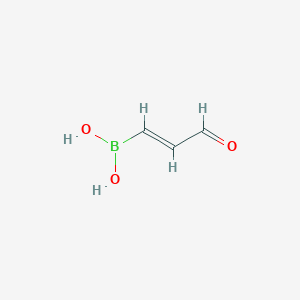

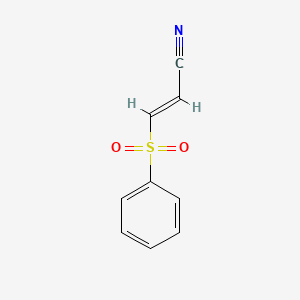

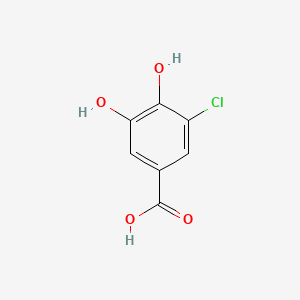

![molecular formula C11H9ClN2O2S B3022138 6-[(4-Chlorophenyl)sulfonyl]-3-pyridinylamine CAS No. 52117-91-6](/img/structure/B3022138.png)

6-[(4-Chlorophenyl)sulfonyl]-3-pyridinylamine

描述

Stereoselective Behavior Analysis

The functional diltiazem analogue 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine exhibits stereoselective behavior, which is crucial for its role as a blocker of cardiovascular L-type calcium channels. The separation of enantiomers and the assignment of their absolute configuration were achieved through chiral HPLC and VCD in conjunction with DFT calculations. The study of their functional, electrophysiological, and binding properties, along with in silico superimposition over diltiazem, revealed significant differences between the enantiomers, which corresponded with the experimental data. These findings suggest specific molecular regions responsible for cardiac stereoselectivity and vascular stereospecificity .

Synthesis of Tetrahydropyridine Derivatives

A novel synthesis method for sulfonated tetrahydropyridine derivatives was developed through a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates. This reaction proceeds efficiently without catalysts or additives, yielding the desired products in moderate to good yields. The process involves the formation of sulfonyl radicals initiated by aryldiazonium tetrafluoroborates, with two molecules of the latter being involved in the reaction .

Thromboxane Receptor Antagonism and Synthase Inhibition

The synthesis and evaluation of enantiomers of 8-[[(4-chlorophenyl)sulfonyl]amino]-4-(3-pyridinylalkyl)octanoic acid and its analogs were performed using a highly diastereoselective alkylation method. These enantiomerically pure compounds were tested for their in vitro activity as thromboxane receptor antagonists and thromboxane synthase inhibitors, showing equipotency with their racemic counterparts. Furthermore, their pharmacologic profile and bioavailability were confirmed to be similar to the racemic compounds upon oral administration in guinea pigs .

Molecular Structure of Sulfonamide Derivative

The crystal structure of the sulfonamide derivative 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide was determined, revealing a dihedral angle of 46.85° between the pyridine rings. The molecular arrangement in the crystal is characterized by N—H⋯N hydrogen bonds forming zigzag chains, which is a significant aspect of its molecular structure .

Synthesis of an Aza Analogue of Enviroxime

The synthesis of 6-[[(hydroxyimino)phenyl]methyl]-1-[(1-methylethyl)sulfonyl]-1H-imidazo[4,5-b]pyridin-2-amine, an aza analogue of enviroxime, was achieved in eight steps starting from 6-hydroxynicotinic acid. Despite the successful synthesis, the compound was found to be inactive against rhinovirus 1B and poliovirus type 1, indicating the importance of biological activity studies in the development of new compounds .

Conformational Polymorphism in Sulfapyridine

The study of conformational polymorphism in sulfapyridine revealed three crystalline forms with different molecular conformations, as indicated by their torsion angles. The crystal structures were determined by X-ray single crystal structure analysis, and the bond lengths and angles were found to be consistent across the molecules in these structures. This research provides valuable insights into the polymorphic behavior of sulfapyridine and its implications for pharmaceutical applications .

Properties of Polyimides Containing Pyridine and Sulfur Units

A series of polyimides containing pyridine and sulfur units were synthesized to investigate their structure-property relationships. These polyimides exhibited excellent optical properties, including high refractive indices and low birefringence. Comparative studies on their solubility, thermal, mechanical, and optical transparency properties were performed, highlighting the influence of structural changes on the properties of these high refractive polymers .

Synthesis of 1-(Arylsulfonyl)pyrrolidines

A convenient method for synthesizing 1-(arylsulfonyl)pyrrolidines was developed through the acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols. This reaction proceeds under mild conditions and allows for the formation of pyrrolidine-1-sulfonylarene derivatives containing a phenol fragment in position 2, expanding the repertoire of synthetic methods for such compounds .

属性

IUPAC Name |

6-(4-chlorophenyl)sulfonylpyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S/c12-8-1-4-10(5-2-8)17(15,16)11-6-3-9(13)7-14-11/h1-7H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCZPMIRVLOPBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=NC=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80614664 | |

| Record name | 6-(4-Chlorobenzene-1-sulfonyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52117-91-6 | |

| Record name | 6-(4-Chlorobenzene-1-sulfonyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

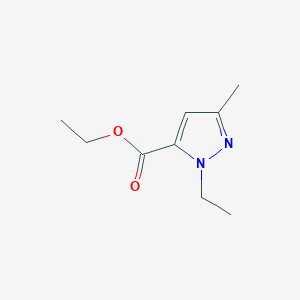

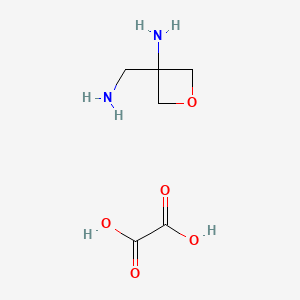

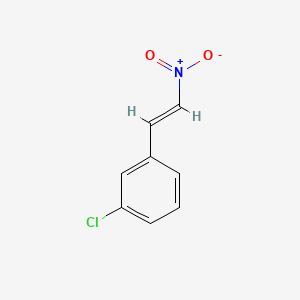

![Bicyclo[2.2.1]heptan-2-amine](/img/structure/B3022062.png)

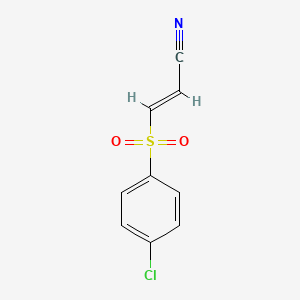

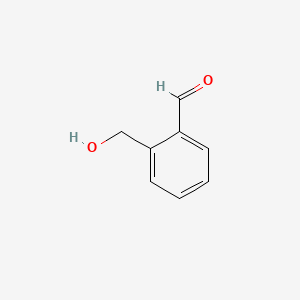

![[2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine](/img/structure/B3022065.png)

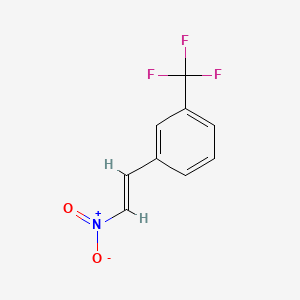

![2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B3022069.png)